

physical and chemical properties of 3-(Methoxycarbonyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-(Methoxycarbonyl)cyclobutanecarboxylic acid
Cat. No.:	B3419272

[Get Quote](#)

An In-Depth Technical Guide to **3-(Methoxycarbonyl)cyclobutanecarboxylic Acid**: Properties, Synthesis, and Applications

Introduction

3-(Methoxycarbonyl)cyclobutanecarboxylic acid is a bifunctional organic compound featuring a four-membered cyclobutane ring. This small, strained ring system imparts unique conformational constraints and stereochemical properties, making it a valuable building block in modern organic synthesis and medicinal chemistry. The molecule exists as two primary stereoisomers, cis and trans, each with distinct spatial arrangements of its carboxylic acid and methoxycarbonyl groups, which in turn influence their physical properties and reactivity. Its utility is particularly notable in the construction of complex molecular architectures and as a linker in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).^[1] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **3-(Methoxycarbonyl)cyclobutanecarboxylic acid**, alongside insights into its synthesis, reactivity, and applications for researchers and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in synthesis, dictating choices of solvents, reaction conditions, and purification methods. **3-(Methoxycarbonyl)cyclobutanecarboxylic acid** is typically a colorless to yellow

solid or viscous liquid at room temperature.[\[2\]](#) The properties are largely defined by the presence of a polar carboxylic acid group, which allows for hydrogen bonding, and a less polar ester group.

Data for both the cis and trans isomers are presented below. It is crucial for researchers to specify the isomer used in experimental work, as their distinct stereochemistry can lead to different outcomes in synthesis and biological activity.

Property	Value	Isomer	Reference
Molecular Formula	C ₇ H ₁₀ O ₄	Both	[3] [4]
Molecular Weight	158.15 g/mol	Both	[2] [3] [4]
CAS Number	142733-61-7	cis	[3]
1401103-71-6	trans	[2]	
IUPAC Name	(1s,3s)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid	cis	[3]
(1r,3r)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid	trans		
Physical Form	Colorless to Yellow Liquid or Viscous liquid or Solid	trans	[2]
Storage Temperature	Room Temperature (Sealed, Dry)	Both	[1] [2]
Purity	≥97% (Commercially available)	Both	[2] [3]

Spectroscopic Profile

Structural elucidation and confirmation of **3-(Methoxycarbonyl)cyclobutanecarboxylic acid** rely on standard spectroscopic techniques. The following sections describe the expected spectral characteristics based on its functional groups.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

- O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 3400-3000 cm^{-1} , which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[5][6]
- C-H Stretch: Aliphatic C-H stretching from the cyclobutane ring and methyl group will appear just below 3000 cm^{-1} .[5]
- C=O Stretch (Carbonyls): Two distinct carbonyl absorptions are anticipated. The carboxylic acid C=O stretch typically appears around 1710 cm^{-1} , while the ester C=O stretch is found at a slightly higher frequency, around 1735 cm^{-1} .[5][7]
- C-O Stretch: Strong C-O stretching bands for both the carboxylic acid and the ester will be present in the 1300-1050 cm^{-1} region.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the carbon skeleton and, crucially, for differentiating between the cis and trans isomers based on the coupling constants and chemical shifts of the cyclobutane protons.

- ^1H NMR:
 - -COOH (1H): A broad singlet, highly deshielded, appearing between 10-13 ppm.[6] Its position can be concentration-dependent.
 - -OCH₃ (3H): A sharp singlet around 3.7 ppm.
 - Cyclobutane Protons (6H): The signals for the ring protons will appear in the 2.0-3.5 ppm range. The methine protons (CH attached to the functional groups) will be further

downfield than the methylene protons (-CH₂-). The exact chemical shifts and coupling patterns will be highly dependent on the stereochemistry (cis vs. trans).

- ¹³C NMR:
 - C=O (Carboxylic Acid): Expected in the range of 175-185 ppm.
 - C=O (Ester): Expected in the range of 170-175 ppm.
 - -OCH₃: A signal around 52 ppm.
 - Cyclobutane Carbons: The methine and methylene carbons of the ring will appear in the aliphatic region, typically between 30-45 ppm.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z = 158. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31), the carboxyl group (-COOH, m/z = 45), or the methoxycarbonyl group (-COOCH₃, m/z = 59).

Chemical Properties and Reactivity

The reactivity of **3-(Methoxycarbonyl)cyclobutanecarboxylic acid** is dominated by its two functional groups: the carboxylic acid and the methyl ester. This bifunctionality allows for selective or sequential modification, making it a versatile synthetic intermediate.

- Carboxylic Acid Reactions: The carboxylic acid moiety can undergo standard transformations such as conversion to acid chlorides, amides, or other esters. It can also be reduced to a primary alcohol using strong reducing agents like LiAlH₄.
- Ester Reactions: The methyl ester can be hydrolyzed (saponified) under basic conditions to yield the corresponding cyclobutane-1,3-dicarboxylic acid. It can also undergo transesterification or be reduced.
- Ring-Opening Reactions: While the cyclobutane ring is more stable than a cyclopropane ring, it can undergo ring-opening reactions under certain conditions, such as catalytic hydrogenation at high pressures and temperatures or via radical mechanisms.^[8]

Caption: Core reactivity pathways of **3-(Methoxycarbonyl)cyclobutanecarboxylic acid**.

Synthesis and Manufacturing

The synthesis of cyclobutane derivatives often presents challenges due to ring strain. Common strategies involve [2+2] cycloadditions or ring expansion/contraction reactions. A prevalent laboratory-scale synthesis for the cyclobutane core involves the hydrolysis and subsequent decarboxylation of a cyclobutane-1,1-dicarboxylate precursor.^{[9][10]} The stereochemistry (cis or trans) is often controlled by the choice of starting materials and reaction conditions.

Exemplary Synthetic Workflow: From Diethyl Malonate

A generalized approach involves the reaction of diethyl malonate with 1,3-dihalopropane to form the cyclobutane ring, followed by selective hydrolysis and decarboxylation.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for cyclobutanecarboxylic acid derivatives.

This pathway highlights the fundamental steps in constructing the cyclobutane core. The introduction of the second functional group at the 3-position and the generation of the specific methyl ester would require additional, strategically planned steps, potentially involving C-H functionalization logic.^[11]

Applications in Research and Drug Development

The rigid structure of the cyclobutane ring is highly advantageous in drug design, as it can lock a molecule into a specific conformation, potentially improving binding affinity and selectivity for a biological target.^[12]

PROTAC Linkers

One of the most significant recent applications of this molecule, particularly the *cis* isomer, is as a linker in the synthesis of PROTACs.^[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length, rigidity, and geometry are critical for correctly orienting the two ends of the PROTAC for effective ternary complex formation. The defined stereochemistry of **3-(methoxycarbonyl)cyclobutanecarboxylic acid** provides a scaffold to build linkers with predictable spatial arrangements.^[1]

Caption: Application pathway from building block to advanced therapeutics.

Bioisosteric Replacement

The carboxylic acid group is common in many drugs but can be associated with poor metabolic stability or membrane permeability.^[13] The cyclobutane ring, along with its functional groups, can be used in bioisosteric replacement strategies, where it mimics the spatial and electronic properties of other chemical groups (like a phenyl ring or a more flexible alkyl chain) to optimize a drug's pharmacokinetic profile.

Safety and Handling

As a laboratory chemical, **3-(Methoxycarbonyl)cyclobutanecarboxylic acid** requires careful handling to minimize exposure. The primary hazards are related to its irritant properties.

- GHS Hazard Classification:
 - H315: Causes skin irritation.^[2]
 - H319: Causes serious eye irritation.^[2]
 - H335: May cause respiratory irritation.^[2]
- Signal Word: Warning^[2]
- Pictogram: GHS07 (Exclamation mark)^[2]
- Precautionary Statements:
 - P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.^{[2][3]}

- P280: Wear protective gloves/protective clothing/eye protection/face protection.[[14](#)]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[[2](#)]

Handling and Storage:

- Work in a well-ventilated area or a fume hood to avoid inhalation of vapors or dust.[[15](#)][[16](#)]
- Avoid contact with skin and eyes by using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[[14](#)][[17](#)]
- Store in a tightly closed container in a dry, cool place.[[2](#)][[16](#)] The compound should be sealed to prevent moisture absorption, which could hydrolyze the ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid | 1401103-71-6 [sigmaaldrich.com]
- 3. cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid 97% | CAS: 142733-61-7 | AChemBlock [achemblock.com]
- 4. 2-(Methoxycarbonyl)cyclobutanecarboxylic acid | C7H10O4 | CID 281891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Carbonylative Ring Expansion of Cyclic Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buy 1-(Methoxymethyl)cyclobutanecarboxylic acid | 1082766-22-0 [smolecule.com]
- 13. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. combi-blocks.com [combi-blocks.com]
- 15. aaronchem.com [aaronchem.com]
- 16. fishersci.com [fishersci.com]
- 17. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [physical and chemical properties of 3-(Methoxycarbonyl)cyclobutanecarboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3419272#physical-and-chemical-properties-of-3-methoxycarbonyl-cyclobutanecarboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com